molecular formula C11H10N2OS B1622128 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- CAS No. 25912-36-1

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-

Cat. No. B1622128
CAS RN: 25912-36-1
M. Wt: 218.28 g/mol
InChI Key: IQONBPISLRWNJP-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-, also known as Allopurinol, is a xanthine oxidase inhibitor that is used to treat hyperuricemia and gout. It is a synthetic compound that was first synthesized by George Hitchings and Gertrude Elion in 1956. Since then, it has been widely used in the medical field due to its effectiveness in treating various disorders.

Mechanism Of Action

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- reduces the production of uric acid, which is the main cause of gout and other related disorders.

Biochemical And Physiological Effects

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has been shown to have several biochemical and physiological effects. It reduces the production of uric acid, which helps in the prevention of gout and other related disorders. It also has antioxidant properties, which help in the prevention of oxidative stress and inflammation. In addition, it has been shown to have a protective effect on the heart and kidneys.

Advantages And Limitations For Lab Experiments

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has several advantages in lab experiments. It is readily available and easy to synthesize, which makes it a cost-effective option for researchers. It also has a well-established mechanism of action, which makes it a reliable tool for studying the effects of xanthine oxidase inhibition. However, it has certain limitations, such as its low solubility and stability in aqueous solutions, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-. One potential area of research is its use in the treatment of cardiovascular diseases. Studies have shown that 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- can reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular diseases. Another area of research is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that 4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- can reduce oxidative stress and inflammation in the brain, which may help in the prevention and treatment of these disorders.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo- has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of gout, hyperuricemia, and kidney stones. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.

properties

IUPAC Name

5-benzyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-10-9(7-12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQONBPISLRWNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398404
Record name 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyrimidinone, 2,3-dihydro-5-(phenylmethyl)-2-thioxo-

CAS RN

25912-36-1
Record name NSC78394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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